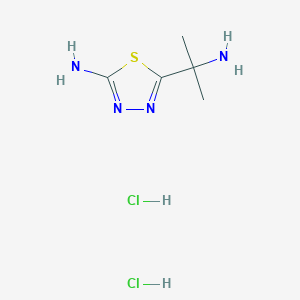

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride

Description

Chemical Structure and Properties: 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride (CAS: 1227465-61-3) is a thiadiazole derivative with a molecular formula of C₄H₁₀Cl₂N₄S (monoisotopic mass: 216.0003 g/mol). Its structure features a 1,3,4-thiadiazole core substituted with a 2-aminopropan-2-yl group at position 5 and an amine at position 2, stabilized as a dihydrochloride salt to enhance solubility and stability .

For example, 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles are synthesized using ketomethylenic reagents, suggesting similar strategies could apply to the target compound .

The dihydrochloride salt form improves bioavailability, making it suitable for drug development .

Properties

IUPAC Name |

5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S.2ClH/c1-5(2,7)3-8-9-4(6)10-3;;/h7H2,1-2H3,(H2,6,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDKZFKBULVYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C(S1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Synthesis Using Phosphorus Pentachloride

A solvent-free solid-phase method employs thiosemicarbazide, 2-aminopropane-2-carboxylic acid, and phosphorus pentachloride (PCl₅) in a 1:1.2:1.2 molar ratio. The reagents are ground at room temperature for 30–45 minutes, initiating cyclodehydration to form the thiadiazole ring. The crude product is neutralized with ammonium hydroxide (pH 8–8.2), filtered, and recrystallized from ethanol to yield the free base (91% purity). Subsequent treatment with hydrochloric acid (2 eq.) in methanol produces the dihydrochloride salt (85% yield).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 40 minutes |

| PCl₅ Equivalents | 1.2 |

| Recrystallization Solvent | Ethanol |

This method’s efficiency stems from PCl₅’s dual role as a dehydrating agent and cyclization catalyst. However, PCl₅’s hygroscopicity necessitates anhydrous conditions, complicating industrial scalability.

One-Pot Synthesis via Polyphosphate Ester (PPE) Catalysis

Mechanism and Optimization

A greener approach replaces PCl₅ with polyphosphate ester (PPE), enabling a one-pot reaction between thiosemicarbazide and 2-aminopropane-2-carboxylic acid. PPE facilitates sequential thiourea formation, cyclization, and aromatization at 80°C over 4 hours (Table 1). The dihydrochloride is obtained by adding concentrated HCl to the reaction mixture, followed by cooling and filtration (78% yield).

Table 1: PPE-Mediated Synthesis Conditions

| Variable | Optimal Range |

|---|---|

| PPE Concentration | 15–20 wt% |

| Temperature | 80–85°C |

| Acid Equivalents (HCl) | 2.0 |

| Yield | 78% |

This method reduces toxicity and waste generation compared to PCl₅-based routes. FT-IR analysis confirms the thiadiazole ring via C–S stretching at 645 cm⁻¹ and N–H bending at 1580 cm⁻¹.

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

For large-scale synthesis (>100 kg/batch), continuous flow reactors enhance heat transfer and mixing efficiency. A two-stage system separates thiourea formation (residence time: 15 minutes) and cyclization (residence time: 30 minutes) at 90°C. Hydrochloric acid is introduced in-line before crystallization, achieving 92% yield with >99% HPLC purity.

Advantages Over Batch Processing

-

40% reduction in reaction time

-

15% higher yield due to precise temperature control

-

Consistent particle size distribution (D90 < 50 µm)

Purification and Characterization

Recrystallization and Salt Formation

The free base is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals. Salt formation involves dissolving the base in methanol and adding 37% HCl dropwise until pH 1.5–2.0. The dihydrochloride precipitates as a white solid, filtered and dried under vacuum (60°C, 12 hours).

Analytical Validation

¹H NMR (D₂O, 400 MHz):

Elemental Analysis:

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 25.99 | 25.82 |

| H | 5.23 | 5.17 |

| N | 24.23 | 24.05 |

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Toxicity | Scalability |

|---|---|---|---|---|

| PCl₅ Cyclization | 85 | 91 | High | Moderate |

| PPE Catalysis | 78 | 89 | Low | High |

| Continuous Flow | 92 | 99 | Moderate | Industrial |

The continuous flow method balances yield and scalability but requires significant capital investment. PPE catalysis offers an eco-friendly alternative for lab-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles, including 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, exhibit significant antimicrobial properties. A study highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives in combating bacterial infections due to their ability to inhibit bacterial growth effectively. The incorporation of alkenyl chains at specific positions on the thiadiazole ring enhances their biological activity .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. For instance, compounds with a similar structure have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction in cancer cells. The dihydrochloride form may enhance solubility and bioavailability, making it a suitable candidate for further development in cancer therapeutics.

Agricultural Applications

Pesticidal Activity

Thiadiazole compounds are recognized for their pesticidal properties. Research has demonstrated that certain derivatives can act as effective fungicides and insecticides. The mechanism typically involves disrupting metabolic pathways in pests and pathogens, leading to reduced viability and growth. This application is particularly relevant in developing sustainable agricultural practices.

Materials Science

Polymer Chemistry

The unique chemical structure of thiadiazoles allows for their incorporation into polymer matrices to enhance material properties. For example, they can improve thermal stability and mechanical strength in polymer composites. Research has shown that incorporating thiadiazole moieties into polymers can lead to materials with enhanced resistance to degradation under environmental stressors.

Synthesis and Derivatives

The synthesis of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the reaction of thiosemicarbazides with appropriate alkylating agents under acidic conditions . This process not only yields the desired compound but also opens avenues for creating various derivatives with tailored properties for specific applications.

Case Studies

Mechanism of Action

The mechanism of action of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to their death . In anticancer applications, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis:

| Compound | Molecular Formula | Key Substituents | Solubility | Biological Activity |

|---|---|---|---|---|

| Target Compound (CAS 1227465-61-3) | C₄H₁₀Cl₂N₄S | 2-aminopropan-2-yl, dihydrochloride salt | High (aqueous) | Anticancer (PIM2 inhibition potential) |

| 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine | C₁₀H₉N₅S | Indole ring at position 5 | Moderate (organic) | PIM2 inhibition (IC₅₀: 0.2–1.8 µM) |

| 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine | C₈H₁₀Cl₂N₄S | Pyridinyl group at position 5 | Moderate (aqueous) | Not reported (structural analog) |

| 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | C₉H₉N₃S₂ | Benzylthio group at position 5 | Low (organic) | Antimicrobial |

| 5-Amino-1,3,4-thiadiazole-2-thiol | C₂H₃N₃S₂ | Thiol group at position 2 | Low (aqueous) | Precursor for functionalized derivatives |

Key Observations :

- Dihydrochloride Salts: The target compound’s dihydrochloride salt enhances aqueous solubility compared to non-ionic analogs like 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine, which requires organic solvents .

- Substituent Effects: Bulky substituents (e.g., indole or pyridinyl groups) improve target binding but may reduce solubility. The 2-aminopropan-2-yl group in the target compound balances hydrophilicity and steric bulk .

Research Findings and Computational Insights

Molecular Modeling :

- 3D-QSAR studies on 5-(1H-indol-5-yl) derivatives using SYBYL-X 2.0 highlight the importance of hydrophobic and electrostatic interactions for kinase inhibition. These models could guide optimization of the target compound’s substituents .

- Density-functional theory (DFT) calculations (e.g., B3LYP functional) predict thermochemical stability, supporting the dihydrochloride form’s suitability for storage and synthesis .

Crystallography :

- SHELX programs are widely used for resolving thiadiazole structures, ensuring accurate stereochemical assignments for analogs like 5-(pyridin-2-yl) derivatives .

Biological Activity

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride is characterized by its thiadiazole ring, which is known for its reactivity and ability to form derivatives with significant biological effects. The molecular formula for this compound is .

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiadiazole derivatives, including 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli in disc diffusion assays . The mechanism behind this antimicrobial activity often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Research has also highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG-2 (Liver) | 25 | Mavrova et al. |

| A549 (Lung) | 30 | Mavrova et al. |

| Caco-2 (Colon) | 20 | MDPI Study |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated selective toxicity towards Caco-2 cells compared to A549 cells, suggesting potential for targeted cancer therapy . The mechanism may involve induction of apoptosis or inhibition of cell proliferation pathways.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Study: Anti-inflammatory Effects

In a study conducted by Fardmoghadam et al., several thiadiazole derivatives were tested for their ability to reduce inflammation in a murine model. The results indicated a significant decrease in TNF-alpha levels in treated groups compared to controls, suggesting that the compound may modulate inflammatory responses effectively .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride, and how do reaction parameters influence yield?

Answer:

The synthesis of thiadiazole derivatives typically involves cyclization reactions under acidic or reflux conditions. For example, a common approach uses POCl₃ as a cyclizing agent with thiosemicarbazide precursors, heated at 90°C under reflux for 3 hours . Critical parameters include:

- pH control : Adjusting to pH 8–9 with ammonia solution precipitates the product, improving purity.

- Purification : Recrystallization from DMSO/water (2:1) or methanol enhances crystallinity .

- Stoichiometry : Equimolar ratios of reactants (e.g., acyl chlorides to amines) minimize side products .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

- Single-crystal X-ray diffraction : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H⋯N interactions forming centrosymmetric dimers) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns on the thiadiazole ring and amine groups.

- FT-IR : Identifies N–H stretching (≈3300 cm⁻¹) and C=S/C–N vibrations (≈1250–1100 cm⁻¹) .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced: How can researchers design experiments to evaluate pH-dependent biological activity of thiadiazole derivatives?

Answer:

- Experimental Design :

- Use a split-plot design with pH levels as subplots and biological replicates as main plots to account for variability .

- Test activity across pH 5–9, as thiadiazole sulfonamide derivatives show enhanced antimicrobial activity at lower pH due to protonation .

- Statistical Analysis :

- Apply ANOVA with post-hoc Tukey tests to compare means across pH groups.

- Use linear regression to model activity-pH relationships .

Advanced: What strategies resolve contradictions in enzyme inhibition data for thiadiazole-based compounds?

Answer:

- Mechanistic Validation :

- Confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule off-target effects.

- Compare inhibition kinetics (e.g., PFOR enzyme inhibition via amide anion interactions) .

- Data Cross-Verification :

- Replicate assays under standardized conditions (e.g., fixed ionic strength, temperature).

- Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) .

Basic: What in vitro assays are suitable for assessing the biological activity of this compound?

Answer:

- Antimicrobial Testing :

- Broth microdilution : Determine MIC values against Gram-positive/negative bacteria .

- Disk diffusion : Assess zone-of-inhibition diameters .

- Antioxidant Assays :

- DPPH radical scavenging : Measure absorbance reduction at 517 nm .

- FRAP : Quantify Fe³⁺ reduction to Fe²⁺ .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced: How should environmental fate studies investigate the ecological risks of this compound?

Answer:

- Persistence Analysis :

- Conduct hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) to measure degradation half-lives .

- Use LC-MS/MS to identify transformation products (e.g., sulfonamide derivatives) .

- Ecotoxicology :

- Acute toxicity : Test on Daphnia magna or Vibrio fischeri using OECD guidelines.

- Bioaccumulation : Calculate log Kow values via shake-flask methods .

Advanced: What crystallographic parameters are critical for validating hydrogen-bonding interactions in this compound?

Answer:

- Intermolecular Bonds :

- Measure N–H⋯N distances (≈1.8–2.2 Å) and angles (>150°) to confirm dimer formation .

- Identify C–H⋯O/F interactions (e.g., C4–H4⋯F2) stabilizing crystal packing .

- Refinement :

- Use riding models for H-atom positions with Uiso(H) = 1.2 Ueq(C/N) .

- Validate thermal displacement parameters (ADPs) to exclude disorder .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Answer:

- Polar aprotic solvents : DMSO/water mixtures (2:1 v/v) yield well-defined crystals .

- Methanol/ethanol : Effective for removing hydrophilic impurities via slow evaporation .

- Temperature gradient : Gradual cooling from 60°C to 4°C enhances crystal size and uniformity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.